
Okanin
Overview
Description
Okanin is a chalconoid, a type of natural phenolic compound. . The compound is known for its various biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action:
Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.
- CYP3A4 : Responsible for metabolizing approximately 33% of clinical drugs, CYP3A4 is a key player in drug interactions. It converts a wide range of substrates due to its extensive specificity .
- CYP2D6 : Involved in about 25% of clinical drug metabolism, CYP2D6 also contributes significantly to drug interactions. It plays a vital role in metabolizing various medications .
Mode of Action:
This compound exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:
- CYP3A4 : this compound exhibits mixed inhibition and non-competitive inhibition against CYP3A4. This means it alters the enzyme’s activity without directly competing with the substrate. The interaction between this compound and CYP3A4 is strong .
- CYP2D6 : For CYP2D6, this compound shows non-competitive inhibition. Although the interaction is still significant, it is relatively weaker than with CYP3A4 .
Biochemical Pathways:
The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, this compound alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .
Pharmacokinetics:
This compound’s pharmacokinetic properties impact its bioavailability:
- Excretion : this compound is likely excreted via urine or feces, but further studies are needed to determine its exact elimination pathways .
Result of Action:
Molecularly and cellularly, this compound’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .
Action Environment:
Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence this compound’s efficacy and stability. Caution is advised when consuming this compound-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .
Biochemical Analysis
Biochemical Properties
Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between this compound and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in BCCAO mice, this compound was administered at a dose of 10 mg per kg per day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .
Transport and Distribution
Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
Molecular dynamics (MD) simulations have highlighted the stable conformation of this compound within PfTyrRS and its sustained binding to the enzyme .
Preparation Methods
Okanin can be synthesized through several methods. One common synthetic route involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the chalcone structure . Industrial production methods may involve the extraction of this compound from natural sources like Bidens pilosa, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Okanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, through mixed and non-competitive inhibition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antioxidant Activity
Okanin exhibits strong antioxidant properties, which can help mitigate oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, particularly in the context of ischemic stroke. It has been shown to inhibit microglial activation and reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response following brain injury . this compound's mechanism involves the suppression of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, highlighting its potential as a therapeutic agent for stroke recovery .
Neuroprotective Effects
This compound has demonstrated neuroprotective effects by attenuating cognitive impairment associated with ischemic stroke. In animal models, this compound treatment improved cognitive function and reduced neuronal loss, suggesting its potential as a functional food component aimed at enhancing recovery post-stroke .
Induction of Apoptosis and Pyroptosis
This compound has been studied for its anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It induces cell death through mechanisms involving both apoptosis and pyroptosis. In vitro studies have shown that this compound significantly reduces cell viability and colony formation in OSCC cell lines . The compound's IC50 values indicate potent cytotoxic effects, with lower concentrations leading to substantial reductions in cell growth.
Mechanistic Insights
The anticancer mechanisms of this compound involve:
- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, disrupting their proliferation.
- Caspase Activation : The induction of apoptosis is confirmed through increased caspase-3/7 activity.
- Pyroptosis Markers : In vivo studies have demonstrated that this compound reduces tumor growth while activating pyroptosis-related markers such as CASP1 and GSDMD .
Data Table: Summary of this compound's Biological Activities
Case Study 1: this compound in Stroke Recovery
A study investigated the effects of this compound on cognitive impairment following ischemic stroke in mice. Results indicated that this compound treatment led to significant improvements in cognitive function and reduced inflammation markers. The study highlighted the potential of this compound as a functional food component for stroke recovery .
Case Study 2: this compound and Oral Cancer
In a series of experiments involving OSCC cell lines, this compound was shown to effectively inhibit cell growth and induce apoptosis. The findings support the use of this compound as a promising therapeutic agent for oral cancer treatment, warranting further clinical investigation .
Comparison with Similar Compounds
Okanin is similar to other chalcones, such as 3-penten-2-one, which also possesses an α-β unsaturated carbonyl group . this compound is unique in its strong inhibitory activity against specific enzymes and its potential therapeutic applications. Other similar compounds include flavonoids like quercetin and myricetin, which also exhibit enzyme inhibition and antioxidant properties .
Biological Activity
Okanin, a naturally occurring chalcone predominantly found in the genus Bidens, has garnered attention due to its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features an α-β unsaturated carbonyl group, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological pathways, particularly in inflammatory responses and cancer cell proliferation.
Inhibition of Inflammatory Responses
Research indicates that this compound significantly inhibits the activation of microglia in response to lipopolysaccharide (LPS) stimulation. Specifically, it suppresses the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and reducing nuclear translocation of NF-κB p65. This action leads to decreased expression of inducible nitric oxide synthase (iNOS) and nitric oxide production in activated macrophages:
- Western Blot Analysis : this compound treatment resulted in a dose-dependent reduction of iNOS protein levels.
- mRNA Expression : this compound significantly inhibited LPS-induced iNOS mRNA expression at concentrations as low as 10 μM, demonstrating its potential as an anti-inflammatory agent .
Table 1: Effects of this compound on iNOS Expression
Treatment Concentration (μM) | iNOS mRNA Expression (%) |
---|---|
Control | 11.6 ± 0.4 |
LPS | 100.0 ± 1.3 |
1 | 94.8 ± 3.9 |
10 | 49.3 ± 1.3 |
30 | 18.0 ± 0.7 |
100 | 10.6 ± 0.6 |
Anticancer Activity
This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC). The compound induces G2/M phase arrest and pyroptosis, a form of programmed cell death associated with inflammation:
- Cell Viability Assays : this compound reduced colony formation in OSCC cells in a dose-dependent manner, with IC50 values indicating significant efficacy at concentrations as low as 20 μM.
- Mechanistic Insights : Flow cytometry revealed that this compound treatment led to increased sub-G1 fractions, indicative of apoptosis .
Table 2: Anticancer Effects of this compound on OSCC Cells
Cell Line | IC50 (μM) | Colony Formation (%) |
---|---|---|
SAS | 20 | Reduced significantly |
SCC25 | 25 | Reduced significantly |
Antithrombotic Effects
This compound has been investigated for its potential antithrombotic properties. Studies demonstrated that it could prolong coagulation time both in vitro and in vivo, suggesting a role in preventing thrombus formation .
Antimalarial Activity
Recent findings indicate that this compound exhibits significant inhibitory activity against Plasmodium falciparum, with an IC50 value of approximately 2.84 μM for PfTyrRS, an essential enzyme for parasite survival. The compound's low cytotoxicity (over 85% cell viability at concentrations up to 100 μM) further underscores its therapeutic potential .
Case Studies and Clinical Implications
The promising biological activities of this compound have led to its exploration as a candidate for nutraceutical applications aimed at preventing neurodegenerative disorders and inflammatory diseases. For instance, studies have suggested that this compound may serve as a nutritional preventive strategy due to its ability to modulate inflammatory pathways .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
Record name | Okanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Okanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OKANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.